

CAS number and molecular structure of 6-Methyl-2-oxoindoline-3-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Methyl-2-oxoindoline-3-carbaldehyde

Cat. No.: B1372153

[Get Quote](#)

An In-depth Technical Guide to **6-Methyl-2-oxoindoline-3-carbaldehyde**: A Privileged Scaffold for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of **6-Methyl-2-oxoindoline-3-carbaldehyde**, a heterocyclic building block of significant interest to the pharmaceutical and life sciences research communities. The document delineates its physicochemical properties, molecular structure, and synthetic pathways. Emphasis is placed on its chemical reactivity and its proven utility as a key intermediate in the synthesis of complex molecular architectures with therapeutic potential. Drawing from established literature and field insights, this guide details experimental protocols and explores the compound's application in developing novel bioactive agents, particularly in the realms of oncology and antimicrobial research. The content is structured to serve as a practical resource for researchers, scientists, and professionals engaged in drug development.

Introduction: The Significance of the Oxindole Core

The oxindole scaffold is a prominent "privileged structure" in medicinal chemistry, recognized for its frequent appearance in a wide array of natural products and pharmacologically active molecules.^[1] Its rigid bicyclic framework provides a robust three-dimensional arrangement for presenting functional groups to biological targets, making it a cornerstone for the design of enzyme inhibitors and receptor modulators. **6-Methyl-2-oxoindoline-3-carbaldehyde** (Figure

1) is a valuable derivative of this core, incorporating a reactive aldehyde group at the C3 position. This functional handle serves as a versatile anchor for a multitude of chemical transformations, enabling the construction of diverse compound libraries for high-throughput screening and lead optimization.^[1] The strategic placement of a methyl group on the benzene ring at the C6 position further allows for modulation of lipophilicity and steric interactions, providing a crucial vector for refining the pharmacokinetic and pharmacodynamic profiles of derivative compounds.

Physicochemical Properties and Specifications

The fundamental properties of **6-Methyl-2-oxoindoline-3-carbaldehyde** are summarized below. This data is critical for experimental design, ensuring appropriate handling, storage, and reaction setup.

Property	Value	Reference
CAS Number	845655-53-0	[1] [2]
Molecular Formula	C ₁₀ H ₉ NO ₂	[3] [4]
Molecular Weight	175.18 g/mol	[1] [4]
IUPAC Name	6-methyl-2-oxo-1,3-dihydroindole-3-carbaldehyde	[1]
Synonyms	6-methyl-2-oxo-3-indolinecarbaldehyde	
Appearance	Light yellow to yellow powder or crystals	
Purity	Typically ≥95%	[5]
Storage Conditions	Store in freezer (-20°C) under an inert atmosphere	[1] [5]

Molecular Structure and Characterization

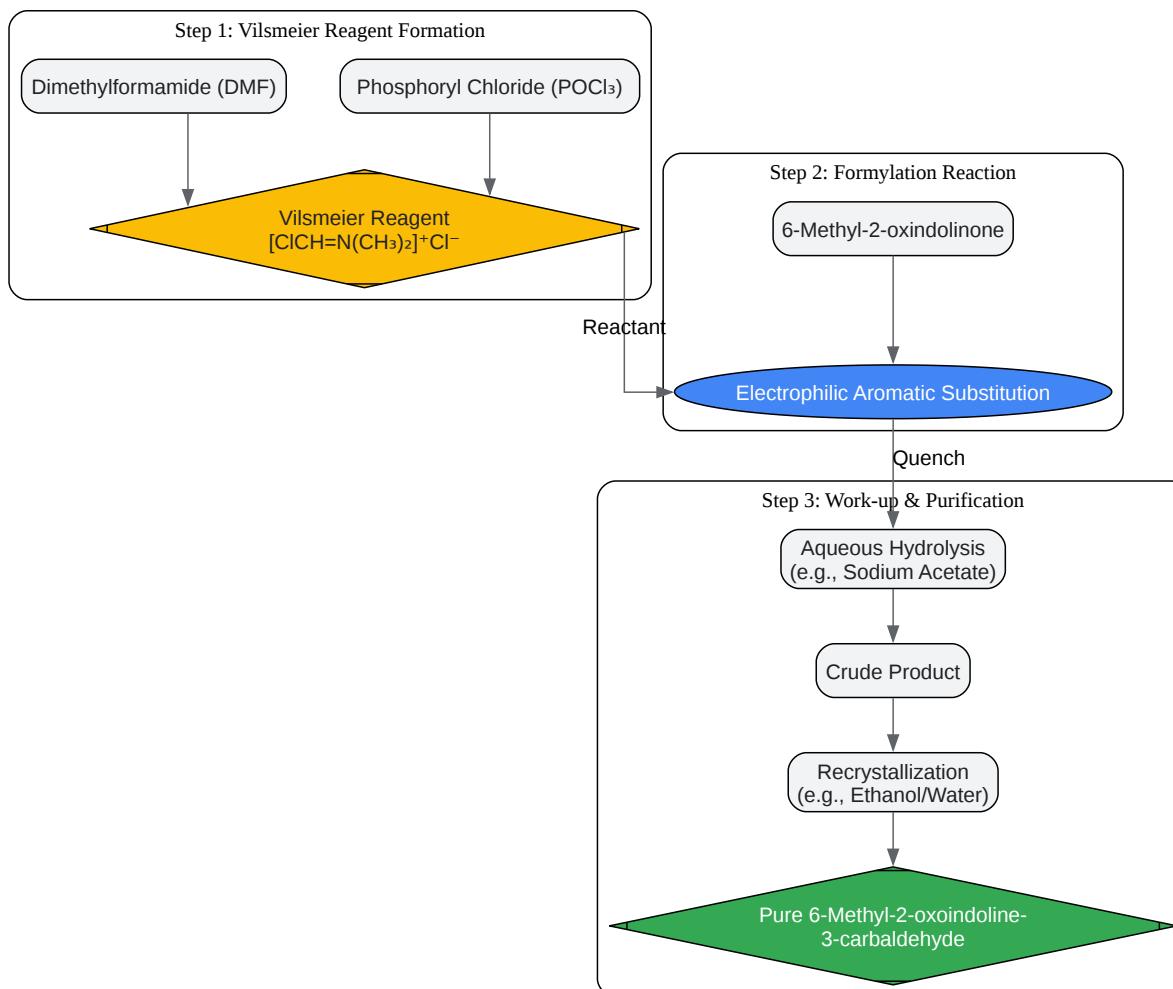
The molecular structure of **6-Methyl-2-oxoindoline-3-carbaldehyde** features a fused bicyclic system comprising a benzene ring and a pyrrolidinone ring. The key functional groups that

d dictate its reactivity are the lactam (cyclic amide) within the oxindole core, the aromatic methyl group, and the electrophilic carbaldehyde group at the C3 position.

The image you are
requesting does not exist
or is no longer available.

imgur.com

Figure 1. Molecular Structure of **6-Methyl-2-oxoindoline-3-carbaldehyde**


Standard characterization would involve Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the proton and carbon framework, Infrared (IR) spectroscopy to identify key functional group vibrations (C=O, N-H, C-H), and Mass Spectrometry (MS) to verify the molecular weight.

Synthesis and Purification Protocol

The synthesis of **6-Methyl-2-oxoindoline-3-carbaldehyde** is typically achieved via a Vilsmeier-Haack formylation reaction, a reliable method for introducing a formyl group onto electron-rich heterocyclic systems.^[6] The precursor, 6-methyl-2-oxindolinone, is treated with a Vilsmeier reagent generated *in situ* from phosphoryl chloride (POCl₃) and dimethylformamide (DMF).

Proposed Synthetic Workflow

The diagram below illustrates the logical flow from the starting material to the final purified product.

[Click to download full resolution via product page](#)**Caption:** Synthetic workflow for **6-Methyl-2-oxoindoline-3-carbaldehyde**.

Step-by-Step Experimental Protocol

Materials:

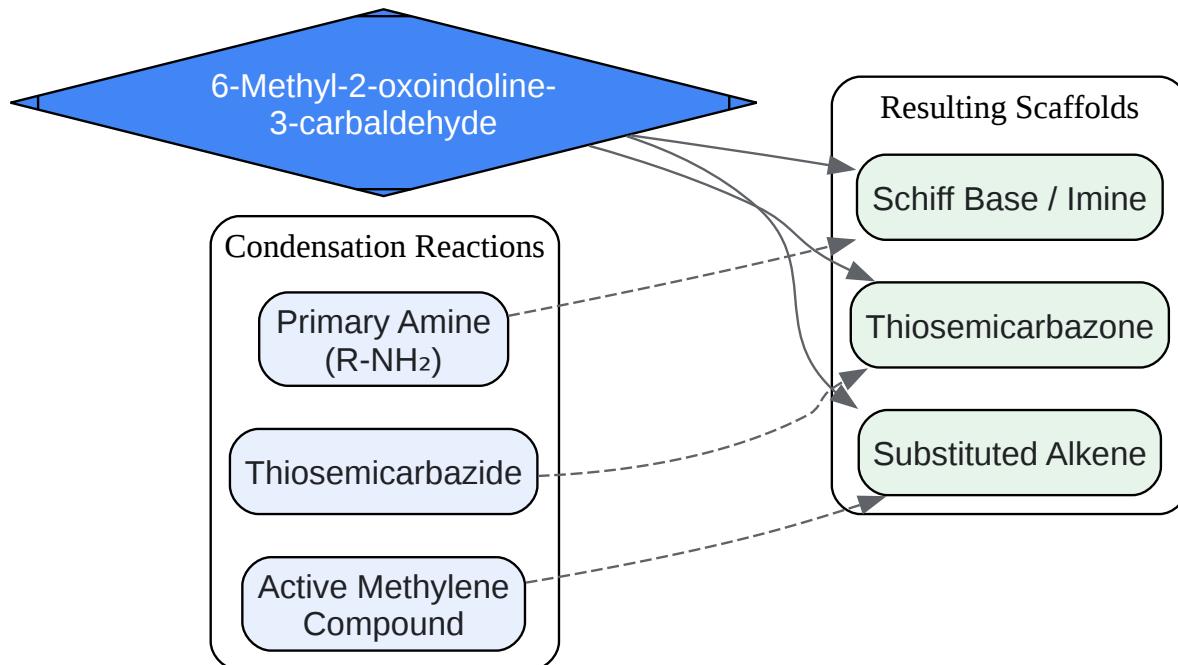
- 6-Methyl-2-oxindolinone
- Dimethylformamide (DMF), anhydrous
- Phosphoryl chloride (POCl_3)
- Dichloromethane (DCM), anhydrous
- Sodium acetate
- Ethanol
- Deionized water
- Ice bath

Procedure:

- **Vilsmeier Reagent Preparation:** In a three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF (3 equivalents) in an ice bath to 0°C. Add POCl_3 (1.2 equivalents) dropwise with vigorous stirring, ensuring the temperature does not exceed 10°C. Stir the resulting mixture at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
- **Formylation Reaction:** Dissolve 6-methyl-2-oxindolinone (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0°C.
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Hydrolysis (Work-up):** Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. This step hydrolyzes the intermediate iminium salt to the desired aldehyde.

- Product Isolation: Stir the mixture vigorously for 1-2 hours. The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.
- Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a light yellow crystalline powder.
- Drying and Characterization: Dry the purified product under vacuum. Confirm the identity and purity of the compound using NMR, IR, and MS analysis.

Chemical Reactivity and Synthetic Utility


The primary locus of reactivity on **6-Methyl-2-oxoindoline-3-carbaldehyde** is the aldehyde group, which readily participates in condensation reactions. This makes it an exceptionally useful intermediate for accessing more complex heterocyclic systems.[\[1\]](#)

Key Transformations

- Schiff Base Formation: Reacts with primary amines to form imines (Schiff bases), which are themselves valuable intermediates or final bioactive compounds.[\[1\]](#)
- Thiosemicarbazone Synthesis: Condensation with thiosemicarbazide or its N-substituted derivatives yields thiosemicarbazones. These derivatives are excellent chelating agents for metal ions, and their metal complexes have demonstrated significant biological activity.[\[1\]\[7\]](#)
- Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base to form C-C bonds, extending the carbon skeleton.
- Wittig Reaction: Can be converted to alkenes using phosphorus ylides, providing a route to vinyl-substituted oxindoles.[\[6\]](#)

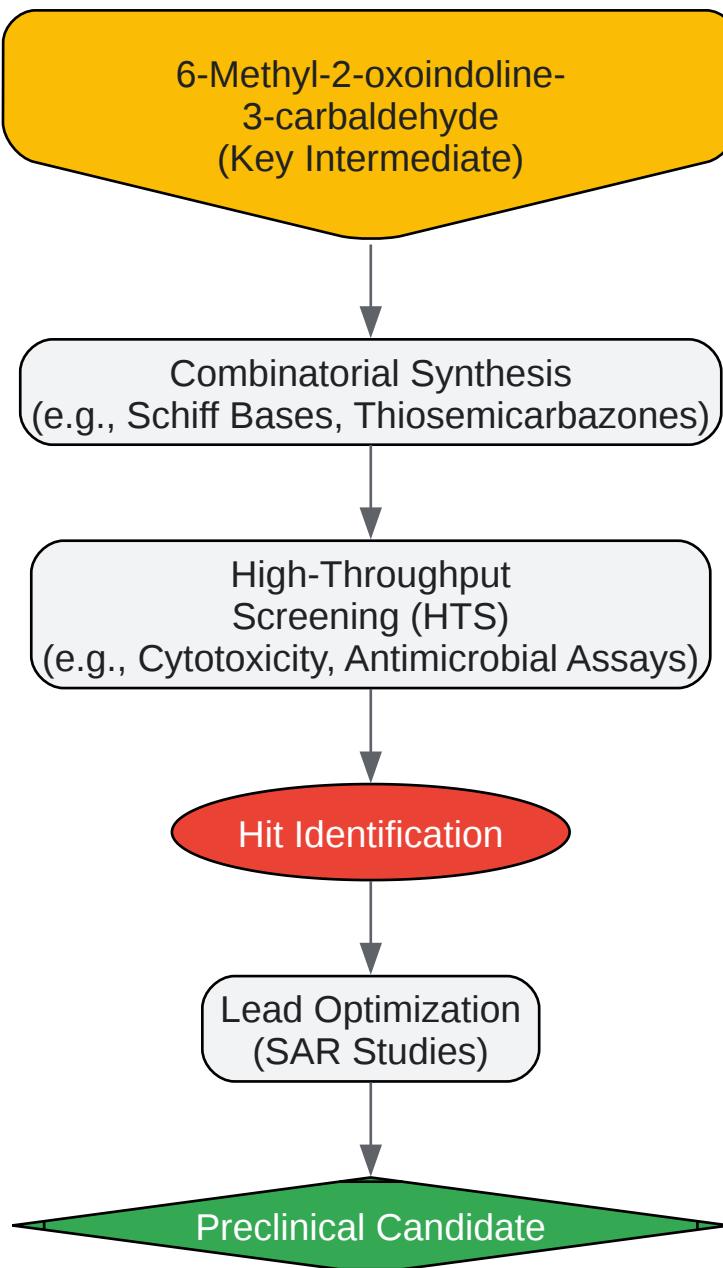
Derivatization Workflow

The following diagram illustrates the versatility of the title compound as a synthetic precursor.

[Click to download full resolution via product page](#)

Caption: Synthetic utility and derivatization pathways.

Applications in Medicinal Chemistry and Drug Discovery


6-Methyl-2-oxoindoline-3-carbaldehyde is not typically an end-product drug but rather a crucial starting material for molecules with therapeutic promise. Its derivatives have been investigated for several biological activities.

- **Anticancer Agents:** The oxindole core is present in several approved tyrosine kinase inhibitors (e.g., Sunitinib, Nintedanib).[8] While this specific compound is a precursor, its derivatives, particularly thiosemicarbazones and their copper(II) complexes, have shown significant cytotoxicity against human tumor cells. Studies on analogous structures suggest they may even circumvent cisplatin resistance, highlighting a high-potential avenue for oncology research.[1][7]
- **Antimicrobial Agents:** Schiff base analogues derived from the indole-3-carboxaldehyde scaffold have been investigated for their antimicrobial activity.[1] The ability to readily

synthesize a library of derivatives from **6-Methyl-2-oxoindoline-3-carbaldehyde** allows for systematic structure-activity relationship (SAR) studies to optimize antibacterial or antifungal potency.

- Tumor Imaging: The core scaffold has been explored for synthesizing ligands that can be labeled with radionuclides (e.g., ^{99m}Tc) for potential applications in tumor imaging.[1]

Role in the Drug Discovery Pipeline

[Click to download full resolution via product page](#)

Caption: Conceptual role in a drug discovery workflow.

Handling, Storage, and Safety

Proper handling and storage are paramount to maintain the integrity and reactivity of **6-Methyl-2-oxoindoline-3-carbaldehyde**.

- Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept in a freezer at or below -20°C to prevent degradation.^[5]
- Safety: The compound is classified as harmful if swallowed and causes skin and serious eye irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

GHS Pictogram	Signal Word	Hazard Statement
(GHS07)	Warning	H302: Harmful if swallowed.

Conclusion

6-Methyl-2-oxoindoline-3-carbaldehyde is a high-value chemical building block with significant strategic importance in medicinal chemistry. Its privileged oxindole core, combined with a synthetically versatile aldehyde functional group, provides a robust platform for the development of novel and complex molecular entities. Its demonstrated utility as a precursor to potent anticancer and antimicrobial agents underscores its potential in addressing critical unmet medical needs. This guide provides the foundational technical knowledge for scientists to effectively utilize this compound in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Methyl-2-oxoindoline-3-carbaldehyde|CAS 845655-53-0 [benchchem.com]
- 2. 845655-53-0|6-Methyl-2-oxoindoline-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 3. sinfoochem.com [sinfoochem.com]
- 4. scbt.com [scbt.com]
- 5. lab-chemicals.com [lab-chemicals.com]
- 6. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tdcommons.org [tdcommons.org]
- To cite this document: BenchChem. [CAS number and molecular structure of 6-Methyl-2-oxoindoline-3-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1372153#cas-number-and-molecular-structure-of-6-methyl-2-oxoindoline-3-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com